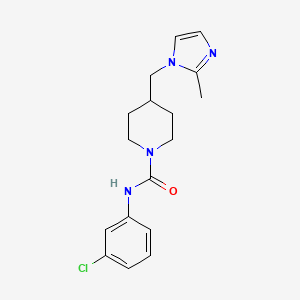

N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O/c1-13-19-7-10-22(13)12-14-5-8-21(9-6-14)17(23)20-16-4-2-3-15(18)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILFBHUBEMNMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the imidazole moiety: The imidazole ring can be introduced via alkylation reactions using 2-methyl-1H-imidazole and suitable alkylating agents.

Attachment of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the piperidine ring.

Reduction: Reduction reactions can occur at the carboxamide group or the chlorophenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving piperidine and imidazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperidine and imidazole moieties can interact with various receptors, enzymes, or ion channels. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide

- Key Structural Difference : Replaces the 2-methylimidazole group with a benzimidazol-2-one ring.

- Synthesis : Prepared in 83% yield via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate .

- However, the reduced steric bulk compared to the 2-methylimidazole group may alter selectivity.

N-[(4-Chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

- Key Structural Difference : Substitutes the 2-methylimidazole with a 3-cyclopropyl-2,4-dioxoimidazolidine group and links the chlorophenyl via a methylene bridge.

- Molecular Properties: Molecular formula C₁₉H₂₃ClN₄O₃ (MW 390.9).

- Binding Implications: The cyclopropyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.

N-(2-Chloro-5-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

- Key Structural Difference : Incorporates a pyridyl-oxadiazole substituent instead of 2-methylimidazole.

- Molecular Properties: Formula C₂₀H₂₀ClN₅O₂ (MW 397.9). The oxadiazole-pyridine system is electron-deficient, favoring π-π stacking interactions in hydrophobic binding pockets.

- Activity : Oxadiazoles are often metabolically stable, suggesting this analog may have longer half-lives but reduced flexibility in binding modes.

1-(3-Chlorophenyl)piperazine and Ethyl N-(3-Chlorophenyl)carbamate

- Simpler Analogs : Lack the imidazole or complex heterocyclic substituents.

- Functional Impact: The absence of the 2-methylimidazole group in 1-(3-chlorophenyl)piperazine reduces steric and electronic complexity, likely diminishing target affinity. Ethyl N-(3-chlorophenyl)carbamate replaces the piperidine with a carbamate ester, limiting hydrogen-bond donor capacity .

Pharmacological and Physicochemical Insights

- Target Compound : The 2-methylimidazole group likely improves binding to metalloenzymes (e.g., kinases or cytochrome P450s) via nitrogen-metal coordination. Its methyl group may shield against oxidative metabolism.

- Benzodiazol-2-one Analog: Potential for enhanced DNA repair enzyme inhibition (e.g., OGG1) due to planar aromaticity mimicking nucleic acid bases .

- Dioxoimidazolidine Analog : Polar ketone groups may reduce blood-brain barrier penetration but improve solubility for systemic applications .

- Oxadiazole-Pyridine Analog : Suited for targets requiring strong π-π interactions, such as ATP-binding pockets in kinases .

Biological Activity

N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C_{17}H_{21}ClN_{4}O

- Molecular Weight : 319.83 g/mol

- CAS Number : 183499-57-2

The biological activity of this compound can be attributed to its structural features, which allow for interaction with various biological targets. The piperidine ring is known for its role in modulating neurotransmitter systems, while the imidazole group may contribute to interactions with enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, highlighting its potential as an antibacterial agent:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.69 | Strong |

| Escherichia coli | 8.33 | Moderate |

| Pseudomonas aeruginosa | 13.40 | Moderate |

These results indicate that N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide could serve as a lead compound for developing new antimicrobial therapies, especially in light of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the chlorophenyl and imidazole moieties significantly enhances the biological activity of the piperidine framework. Substituents on these rings can modulate potency and selectivity towards specific biological targets, making SAR analysis crucial for optimizing therapeutic efficacy.

Case Studies

One notable case study involved the synthesis and evaluation of several piperidine derivatives, including our compound of interest. The study demonstrated that modifications to the imidazole ring could enhance both anticancer and antimicrobial activities:

- Synthesis : Various derivatives were synthesized using standard organic chemistry techniques.

- Evaluation : In vitro assays were conducted to assess cytotoxicity and antimicrobial efficacy.

- Findings : Certain derivatives exhibited improved IC50 values compared to established drugs, suggesting potential for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.